molecular formula C17H17N3O3S3 B12479794 Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12479794
M. Wt: 407.5 g/mol
InChI Key: WRQVBCLOUFOTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1,3-benzothiazole-2-thiol with an appropriate acylating agent to form the benzothiazolylsulfanyl intermediate. This intermediate is then reacted with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O3S3

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H17N3O3S3/c1-4-23-15(22)13-9(2)18-16(26-13)20-14(21)10(3)24-17-19-11-7-5-6-8-12(11)25-17/h5-8,10H,4H2,1-3H3,(H,18,20,21)

InChI Key

WRQVBCLOUFOTGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)SC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.